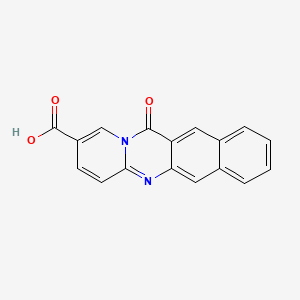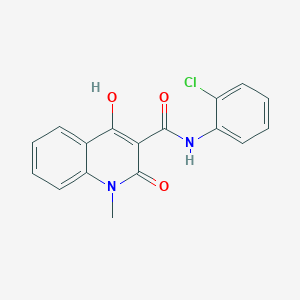![molecular formula C8H12O B11999702 Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]](/img/structure/B11999702.png)
Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[bicyclo[221]heptane-2,2’-oxirane] is a unique organic compound characterized by its spirocyclic structure, which includes a bicyclo[221]heptane ring system fused to an oxirane (epoxide) ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] typically involves the reaction of bicyclo[2.2.1]heptane derivatives with epoxidizing agents. One common method is the epoxidation of norbornene derivatives using peracids such as m-chloroperbenzoic acid (m-CPBA) under mild conditions . The reaction proceeds smoothly at room temperature, yielding the desired spirocyclic epoxide.
Industrial Production Methods
Industrial production of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products Formed
Diols: Formed through the opening of the epoxide ring by oxidizing agents.
Alcohols: Resulting from the reduction of the epoxide ring.
Functionalized Derivatives: Produced through nucleophilic substitution reactions.
Applications De Recherche Scientifique
Chemistry
Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used as a building block in organic synthesis.
Biology and Medicine
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its rigid structure and reactive epoxide ring make it a candidate for developing enzyme inhibitors and other bioactive molecules .
Industry
In the industrial sector, Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] is used in the production of specialty chemicals and polymers. Its reactivity and stability make it suitable for creating high-performance materials .
Mécanisme D'action
The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,2’-oxirane] involves the reactivity of its epoxide ring. The strained three-membered ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations and biological interactions. The compound can interact with nucleophilic sites in enzymes or other biomolecules, potentially inhibiting their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[2.2.1]heptane: A parent compound with a similar bicyclic structure but lacking the epoxide ring.
Bicyclo[3.1.1]heptane: Another bicyclic compound with a different ring fusion pattern.
2-Ethylbicyclo[2.2.1]heptane: A derivative with an ethyl substituent on the bicyclic framework.
Uniqueness
Spiro[bicyclo[221]heptane-2,2’-oxirane] is unique due to its spirocyclic structure and the presence of the reactive epoxide ring
Propriétés
Formule moléculaire |
C8H12O |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C8H12O/c1-2-7-3-6(1)4-8(7)5-9-8/h6-7H,1-5H2 |
Clé InChI |
PTEQKBGZDDLLIY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC1CC23CO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-chlorophenoxy)-N'-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11999643.png)


![N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)heptanamide](/img/structure/B11999665.png)

![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11999671.png)


![4-({(E)-[4-(diethylamino)phenyl]methylidene}amino)-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11999689.png)




